N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a pyrazole ring, a thienyl group, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the thienyl group, and the final assembly of the pyrimidinyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be employed in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Compounds with a pyrazole ring, such as 3(5)-substituted pyrazoles.
Thienyl Derivatives: Compounds containing a thienyl group, which are known for their electronic properties.
Pyrimidinyl Compounds: Molecules with a pyrimidinyl moiety, often used in medicinal chemistry.
Uniqueness
N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-[4-(5-METHYL-2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to its combination of these three functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H16F3N5S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H16F3N5S/c1-10-4-5-13(25-10)12-8-14(16(17,18)19)21-15(20-12)23(2)9-11-6-7-24(3)22-11/h4-8H,9H2,1-3H3 |
InChI Key |
CVXRUQQAZZEQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NC(=N2)N(C)CC3=NN(C=C3)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.